1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(2,4-Dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic heterocyclic compound characterized by a 4,5-dihydroimidazole core. The molecule features a 2,4-dimethoxybenzoyl group at position 1 and a (3-methylbenzyl)sulfanyl moiety at position 2.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-5-4-6-15(11-14)13-26-20-21-9-10-22(20)19(23)17-8-7-16(24-2)12-18(17)25-3/h4-8,11-12H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTCZSHXWBLEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dihydroimidazole Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Effects
Several studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. For instance, a study reported that the compound inhibited the proliferation of pancreatic cancer cells by inducing cell cycle arrest and apoptosis, suggesting its potential role in cancer therapy .
Drug Development
The unique structural features of 1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole make it a candidate for further drug development. Its ability to target specific biological pathways offers opportunities for the development of novel therapeutics for diseases such as cancer and bacterial infections.
Structure-Activity Relationship Studies
Ongoing research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications can enhance its potency and selectivity. By systematically altering functional groups and assessing their impact on biological activity, researchers aim to optimize the compound for clinical use .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized analogs of this compound and evaluated their anticancer properties against various human cancer cell lines. The results indicated that certain analogs exhibited enhanced cytotoxicity compared to the parent compound, leading to further exploration in preclinical models .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The study utilized disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs). Findings showed that the compound demonstrated significant activity against multi-drug resistant strains, highlighting its potential as a lead compound in antibiotic development .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Steric Considerations : The xanthene-9-carbonyl group in introduces significant steric bulk, which may reduce solubility but enhance fluorescence properties.
- Substituent Position : The meta-methyl group in the target compound’s benzylsulfanyl moiety contrasts with para-substituted analogs (e.g., ), influencing steric interactions in biological targets.
Divergence from Analogs :
- The 2,4-dimethoxybenzoyl group may require protection/deprotection steps to preserve methoxy functionalities during synthesis.
- Sulfanyl group introduction might employ (3-methylbenzyl)thiol as a reagent, differing from the 4-bromo- or dichlorophenylthiols used in .
Physicochemical Properties
- Solubility : The methoxy groups in the target compound enhance hydrophilicity compared to halogenated (e.g., ) or fully aromatic analogs (e.g., ).
- Stability : Sulfanyl linkages are prone to oxidation, whereas sulfonyl groups (e.g., ) offer greater stability under physiological conditions.
- Crystallinity : Structural studies of related imidazoles (e.g., ) suggest that substituent positioning (ortho, meta, para) significantly impacts crystal packing and melting points.
Biological Activity
The compound 1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of imidazole derivatives typically involves the condensation of appropriate precursors. The specific synthetic route for the compound may involve several steps including:
- Formation of Imidazole Ring : Utilizing precursors such as 2,4-dimethoxybenzoyl chloride and 3-methylphenyl methyl sulfide.
- Functionalization : Introducing various substituents to enhance biological activity.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds for testing.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| 1 | 28 | Staphylococcus aureus |
| 2 | 22 | Escherichia coli |
| 3 | 25 | Pseudomonas aeruginosa |
| 4 | 30 | Bacillus subtilis |
These results suggest that the compound may possess promising antibacterial properties comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
Imidazole derivatives have also shown potential in cancer therapy. Studies indicate that certain imidazole compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of imidazole derivatives on HeLa (cervical cancer) cells. The compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
- Research Findings : In vitro assays revealed that related imidazole compounds significantly reduced TNF-alpha and IL-6 levels in stimulated macrophages .
The biological activities of imidazole derivatives are often attributed to their ability to interact with various biological targets:
- P-glycoprotein Modulation : Some imidazole compounds act as modulators of P-glycoprotein (P-gp), enhancing drug bioavailability by inhibiting efflux pumps .
- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways or bacterial metabolism, leading to reduced pathogen viability or inflammation .
Q & A
What are the recommended synthetic routes for 1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can purity be validated?
Basic Research Question
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclocondensation. Key steps include:
- Cyclocondensation: Reacting a benzoyl derivative (e.g., 2,4-dimethoxybenzoyl chloride) with a thioether-containing precursor under reflux in solvents like ethanol or acetonitrile .
- Catalysis: Use of catalysts such as ammonium acetate or acidic conditions to facilitate ring closure .
- Thioether Incorporation: Introducing the [(3-methylphenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ene reactions .
Purity Validation:
- Spectroscopic Techniques:
- 1H/13C NMR: Confirm regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–7.5 ppm range) .
- IR Spectroscopy: Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- Elemental Analysis (EA): Match experimental C, H, N, S content with theoretical values (e.g., ±0.3% tolerance) .
How can computational chemistry optimize the synthesis or predict biological activity for this compound?
Advanced Research Question
Answer:
- Reaction Path Optimization:
Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example, ICReDD’s approach combines reaction path searches with experimental feedback to reduce trial-and-error . - Docking Studies:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like fungal cytochrome P450 (CYP51) or bacterial enzymes. Similar imidazole derivatives showed binding energies ≤ −8.0 kcal/mol in antifungal studies . - Machine Learning (ML):
Train ML models on existing imidazole datasets to predict optimal reaction conditions (e.g., solvent polarity, temperature) .
What spectroscopic techniques are critical for confirming the compound’s structure?
Basic Research Question
Answer:
- 1H NMR: Identifies protons in the dihydroimidazole ring (e.g., NH at δ 10–12 ppm; CH2 groups at δ 3.0–4.0 ppm) and substituents (e.g., methoxy at δ 3.8–4.0 ppm) .
- 13C NMR: Confirms carbonyl carbons (~165–170 ppm) and aromatic carbons (100–150 ppm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography: Resolves crystal packing and absolute configuration (if single crystals are obtainable) .
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Answer:
- Control Variables: Standardize assay conditions (e.g., pH, temperature, microbial strain) to minimize variability. For antifungal studies, use CLSI or EUCAST guidelines .
- Dose-Response Curves: Generate IC50/EC50 values with ≥3 replicates to assess reproducibility. Outliers may indicate assay interference (e.g., compound aggregation) .
- Meta-Analysis: Compare data across studies using statistical tools (ANOVA, t-tests) and adjust for confounding factors (e.g., solvent effects in DMSO vs. water) .
What experimental strategies are recommended for exploring structure-activity relationships (SAR)?
Advanced Research Question
Answer:
- Design of Experiments (DoE):
Use factorial designs to systematically vary substituents (e.g., methoxy vs. halogen groups) and reaction conditions. For example, a 2³ factorial design can optimize yield and bioactivity . - Analog Synthesis:
Prepare derivatives with modified substituents (e.g., replacing 3-methylphenyl with 4-fluorophenyl) to assess electronic/steric effects on activity . - QSAR Modeling:
Develop quantitative models correlating descriptors (e.g., logP, polar surface area) with bioactivity. Tools like MOE or Schrödinger’s QikProp are commonly used .
What biological targets are reported for structurally similar imidazole derivatives?
Basic Research Question
Answer:
- Antifungal Targets:
CYP51 inhibition (e.g., similar to fluconazole) is common, with MIC values ≤10 µg/mL against Candida albicans . - Antimicrobial Targets:
Disruption of bacterial cell membranes (e.g., Staphylococcus aureus with MIC ≤25 µg/mL) via interaction with lipid bilayers . - Enzyme Inhibition:
Some analogs inhibit tyrosine kinases or topoisomerases, with IC50 values in the nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
